molecular formula C13H15NO2 B8124281 [(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate

[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate

Cat. No.: B8124281
M. Wt: 217.26 g/mol
InChI Key: GOWWDIWBLHYGMJ-JBSGUNFDSA-N
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Description

[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate is an organic compound with a complex structure that combines amino acids and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate typically involves multi-step organic reactions. One common method is the esterification of (E)-3-Amino-2-butenoic acid with 3-phenyl-2-propenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or other substituted esters.

Scientific Research Applications

[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: Shares the phenylpropenyl structure but lacks the amino and ester groups.

    Phenylacrylic acid: Similar structure but different functional groups.

    Cinnamaldehyde: Contains a phenylpropenal structure.

Uniqueness

[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate is unique due to its combination of amino acid and ester functionalities, which allows it to participate in a wide range of chemical reactions and biological processes

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWWDIWBLHYGMJ-JBSGUNFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCC=CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC/C=C/C1=CC=CC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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